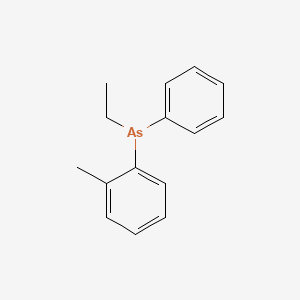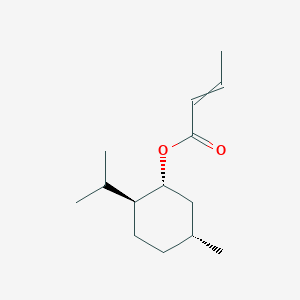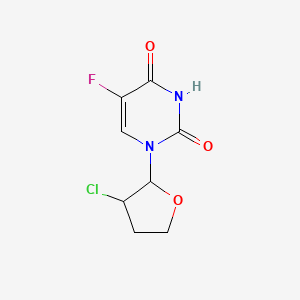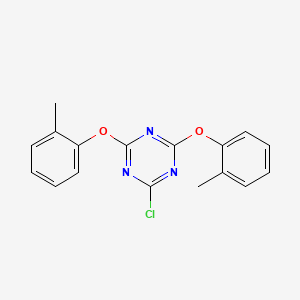![molecular formula C15H24O2 B14506799 3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one CAS No. 62858-17-7](/img/structure/B14506799.png)
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one is an organic compound characterized by its unique structure, which includes a furan ring substituted with a 3,3-dimethylcyclopentyl group and a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways can vary based on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one: shares similarities with other furan derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications where these properties are advantageous.
Propiedades
Número CAS |
62858-17-7 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
4-[2-(3,3-dimethylcyclopentyl)propyl]-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C15H24O2/c1-10(12-5-6-15(3,4)8-12)7-13-11(2)9-17-14(13)16/h10,12H,5-9H2,1-4H3 |
Clave InChI |
YBTQUKSGEYIUJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC1)CC(C)C2CCC(C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)

![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)

![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)


![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)

